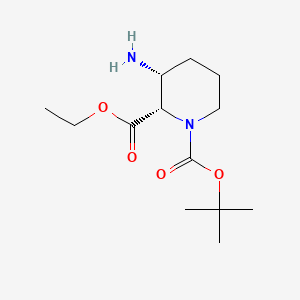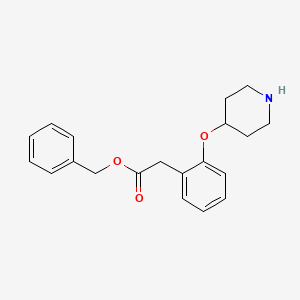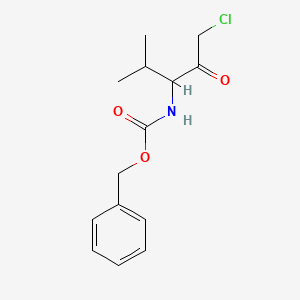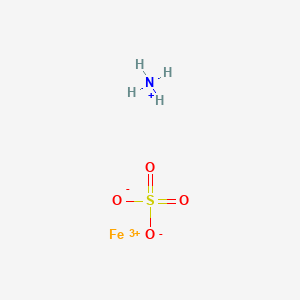![molecular formula C18H37O7PSi B15360078 tert-Butyl 3-{[tert-butyl(dimethyl)silyl]oxy}-6-(dimethoxyphosphoryl)-5-oxohexanoate CAS No. 615556-98-4](/img/structure/B15360078.png)
tert-Butyl 3-{[tert-butyl(dimethyl)silyl]oxy}-6-(dimethoxyphosphoryl)-5-oxohexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rosuvastatin Inter is a pharmaceutical compound widely recognized for its cholesterol-lowering properties. By inhibiting the enzyme HMG-CoA reductase, rosuvastatin helps prevent the formation of cholesterol, thereby reducing the risk of cardiovascular diseases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rosuvastatin involves several key steps. One common approach is the aerobic oxidation of 5-pyrimidinemethanol in the presence of Co(NO3)2, dimethylglyoxime (DmgH2), and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) under mild reaction conditions. This method is efficient and does not require hazardous or expensive chemicals, making it suitable for industrial scale-up.
Industrial Production Methods
Industrial production of rosuvastatin typically involves large-scale chemical synthesis processes that ensure high purity and yield. The process includes the use of advanced chemical reactors and purification techniques to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Rosuvastatin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its synthesis and modification.
Common Reagents and Conditions
Oxidation: : Co(NO3)2, TEMPO, and dimethylglyoxime are commonly used reagents for the oxidation of intermediates.
Reduction: : Various reducing agents can be employed depending on the specific step in the synthesis process.
Substitution: : Different reagents and solvents are used to facilitate substitution reactions during the synthesis.
Major Products Formed
The major products formed from these reactions include intermediates and by-products that are further purified to obtain the final rosuvastatin compound.
Applications De Recherche Scientifique
Rosuvastatin has a wide range of applications in scientific research, including:
Chemistry: : Used as a model compound for studying the synthesis and properties of statins.
Biology: : Investigated for its effects on cholesterol metabolism and cardiovascular health.
Medicine: : Widely prescribed to lower cholesterol levels and reduce the risk of heart disease.
Industry: : Utilized in the pharmaceutical industry for the production of cholesterol-lowering medications.
Mécanisme D'action
Rosuvastatin exerts its effects by inhibiting the enzyme HMG-CoA reductase, which is responsible for the synthesis of cholesterol in the liver. By blocking this enzyme, rosuvastatin reduces the production of cholesterol, leading to lower LDL cholesterol levels in the blood. The molecular targets and pathways involved include the mevalonate pathway, which is essential for cholesterol biosynthesis.
Comparaison Avec Des Composés Similaires
Rosuvastatin is compared with other statins such as atorvastatin, simvastatin, and pravastatin. While all these compounds share the common mechanism of HMG-CoA reductase inhibition, rosuvastatin is known for its higher potency and longer duration of action. This makes it a preferred choice for patients requiring significant cholesterol reduction.
List of Similar Compounds
Atorvastatin
Simvastatin
Pravastatin
Lovastatin
Fluvastatin
Propriétés
Numéro CAS |
615556-98-4 |
|---|---|
Formule moléculaire |
C18H37O7PSi |
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-6-dimethoxyphosphoryl-5-oxohexanoate |
InChI |
InChI=1S/C18H37O7PSi/c1-17(2,3)24-16(20)12-15(25-27(9,10)18(4,5)6)11-14(19)13-26(21,22-7)23-8/h15H,11-13H2,1-10H3 |
Clé InChI |
XBCOWFFQISKOSJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CC(CC(=O)CP(=O)(OC)OC)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[6-(Hydroxymethyl)-2,5-dimethyl-4-[2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)buta-1,3-dienyl]-5-[4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]cyclohex-2-en-1-yl]methanol](/img/structure/B15360018.png)



![Thiazolo[5,4-b]pyridine,5-(4-morpholinyl)-](/img/structure/B15360038.png)

![Ethyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B15360055.png)
![2-[(3R)-3-fluoropyrrolidin-1-yl]ethanamine](/img/structure/B15360060.png)

![4-[(4-Methylpiperazin-1-yl)methoxy]aniline](/img/structure/B15360082.png)

![8'-Fluoro-7'-iodo-6'-(2-methoxyethoxymethoxy)spiro[1,3-dioxolane-2,2'-tetralin]](/img/structure/B15360096.png)

